molecular formula C12H24N2O2 B1529164 tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate CAS No. 1630815-51-8

tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

Cat. No.: B1529164
CAS No.: 1630815-51-8
M. Wt: 228.33 g/mol
InChI Key: GCEQPBSLYITHFN-LBPRGKRZSA-N
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Description

Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate is a compound that features a tert-butyl ester group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl ester group. One common method involves the cyclization of an appropriate precursor, such as an amino alcohol, under acidic or basic conditions to form the azetidine ring. The tert-butyl ester group can then be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the tert-butyl ester group.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of oxidized derivatives such as alcohols or ketones.

    Reduction: Formation of reduced derivatives such as amines or alcohols.

    Substitution: Formation of substituted azetidines or esters.

Scientific Research Applications

Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a prodrug for targeted delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate is unique due to its combination of an azetidine ring and a tert-butyl ester group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-6-12(9-13)7-8-14(12)10(15)16-11(2,3)4/h5-9,13H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEQPBSLYITHFN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CCN1C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
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tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate
Reactant of Route 6
tert-butyl (2S)-2-(aminomethyl)-2-propylazetidine-1-carboxylate

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